molecular formula C24H21NO6S B2817125 ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate CAS No. 610760-32-2

ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2817125
CAS No.: 610760-32-2
M. Wt: 451.49
InChI Key: HJJNLCNLJWMDEP-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C24H21NO6S and its molecular weight is 451.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

One of the prominent applications of compounds bearing the chromene and benzothiazole moieties involves their synthesis and evaluation for antitumor activities. For instance, a study by El-Helw et al. (2019) highlights the construction of novel chromenones bearing a benzothiazole moiety, demonstrating significant anticancer activities against lung and colon cancer cells, comparable to the standard drug doxorubicin. This research underscores the potential of such compounds in developing new anticancer agents El-Helw et al., 2019.

Reactivity and Derivative Synthesis

The reactivity of benzothiazole and chromene derivatives under various conditions facilitates the synthesis of novel compounds with potential therapeutic applications. For example, El-Rady and El-Azab (2012) explored the reactivity of β-enamino ester of benzo[f]chromene, leading to the formation of isolated and fused benzo[f]chromene derivatives. These derivatives were characterized for their structural properties, highlighting the versatility of such compounds in generating novel chemical entities El-Rady & El-Azab, 2012.

Molecular Mechanisms and Biological Evaluation

Further research into compounds related to ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate includes studies on their molecular mechanisms and biological evaluations. Das et al. (2009) conducted structure-activity relationship (SAR) studies on analogues of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, revealing their potential to mitigate drug resistance in cancer cells. These findings indicate the therapeutic relevance of these compounds in overcoming drug resistance in cancer treatments Das et al., 2009.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-7-(2,2-dimethylpropanoyloxy)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S/c1-5-29-22(27)20-18(21-25-15-8-6-7-9-17(15)32-21)19(26)14-11-10-13(12-16(14)31-20)30-23(28)24(2,3)4/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJNLCNLJWMDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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